molecular formula C14H19NO B13532712 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine

2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine

Cat. No.: B13532712
M. Wt: 217.31 g/mol
InChI Key: MSVTWKGNVTUXKA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C14H19NO It is characterized by the presence of a benzofuran ring substituted with a methyl group and a propan-1-amine chain with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Group:

    Attachment of the Propan-1-Amine Chain: The final step involves the attachment of the propan-1-amine chain to the benzofuran ring. This can be done through a nucleophilic substitution reaction using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or target certain receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(benzofuran-2-yl)propan-1-amine: Lacks the methyl group at the 7th position of the benzofuran ring.

    2,2-Dimethyl-1-(7-methoxybenzofuran-2-yl)propan-1-amine: Contains a methoxy group instead of a methyl group at the 7th position.

    2,2-Dimethyl-1-(7-chlorobenzofuran-2-yl)propan-1-amine: Contains a chlorine atom at the 7th position instead of a methyl group.

Uniqueness

2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is unique due to the presence of the methyl group at the 7th position of the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine

InChI

InChI=1S/C14H19NO/c1-9-6-5-7-10-8-11(16-12(9)10)13(15)14(2,3)4/h5-8,13H,15H2,1-4H3

InChI Key

MSVTWKGNVTUXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(C(C)(C)C)N

Origin of Product

United States

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